![molecular formula C19H21BO3 B6336258 3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde CAS No. 2724208-24-4](/img/structure/B6336258.png)
3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
The compound “3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde” is a chemical compound. It is also known as (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene . This compound is often used in the preparation of pharmaceuticals and chemical intermediates .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 204.07, a density of 0.99±0.1 g/cm3 (Predicted), a melting point of 27-31°C (lit.), a boiling point of 130°C/20mmHg (lit.), a flash point of 225°F, a vapor pressure of 0.00586mmHg at 25°C, and a refractive index of 1.49 .Mechanism of Action
Target of Action
Compounds with similar structures, such as tetramethyl-1,3,2-dioxaborolane derivatives, are often used in organic synthesis as reagents and catalysts .
Mode of Action
Based on its structural similarity to other tetramethyl-1,3,2-dioxaborolane derivatives, it can be inferred that it may participate in borylation reactions . In these reactions, the compound can interact with its targets (usually organic molecules) and introduce a boron atom into the target molecule .
Biochemical Pathways
Instead, it is primarily used in synthetic chemistry for the preparation of other compounds .
Pharmacokinetics
Given its use in synthetic chemistry, it is likely that its absorption, distribution, metabolism, and excretion (adme) would depend on the specific conditions of the reaction it is used in .
Result of Action
As a reagent in synthetic chemistry, the primary result of the compound’s action is the formation of new chemical bonds, specifically involving the introduction of a boron atom into the target molecule .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For instance, it is known to be stable under normal temperatures and pressures but may undergo hydrolysis in a humid environment .
Advantages and Limitations for Lab Experiments
The advantages of using 3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehydeamethyl-1,3,2-dioxaborolane-2-carbaldehyde in laboratory experiments include its stability, low cost, and wide range of derivatives. Additionally, this compound is non-toxic and can be easily synthesized. However, there are some limitations to using 3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehydeamethyl-1,3,2-dioxaborolane-2-carbaldehyde in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent such as methanol or ethanol. Additionally, the reaction of 3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehydeamethyl-1,3,2-dioxaborolane-2-carbaldehyde with aldehydes, ketones, esters, and amines can be slow and require the use of catalysts.
Future Directions
The future directions of research on 3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehydeamethyl-1,3,2-dioxaborolane-2-carbaldehyde are vast and varied. One possible direction is the development of new synthetic routes for the preparation of this compound and its derivatives. Additionally, further research could be conducted to explore the biochemical and physiological effects of 3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehydeamethyl-1,3,2-dioxaborolane-2-carbaldehyde. Additionally, this compound could be further studied to explore its potential use as a catalyst or as a drug. Finally, research could be conducted to explore the potential application of this compound in the field of biotechnology.
Synthesis Methods
The synthesis of 3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehydeamethyl-1,3,2-dioxaborolane-2-carbaldehyde has been studied extensively and several methods have been developed. The most common method is the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an aldehyde such as benzaldehyde or acetaldehyde. This reaction proceeds in the presence of a base such as sodium hydroxide or potassium hydroxide and produces the desired product in good yields. Other methods for the synthesis of 3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehydeamethyl-1,3,2-dioxaborolane-2-carbaldehyde include the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a ketone, the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an ester, and the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an amine.
Scientific Research Applications
3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehydeamethyl-1,3,2-dioxaborolane-2-carbaldehyde has been used in a variety of scientific research applications. The most common application is in the synthesis of organic compounds such as polymers, dyes, and pharmaceuticals. This compound has also been used in the synthesis of heterocyclic compounds, which are important building blocks for many pharmaceuticals. In addition, 3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehydeamethyl-1,3,2-dioxaborolane-2-carbaldehyde has been used in the synthesis of biocatalysts and has been used to study the structure and function of proteins.
properties
IUPAC Name |
4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BO3/c1-18(2)19(3,4)23-20(22-18)17-7-5-6-16(12-17)15-10-8-14(13-21)9-11-15/h5-13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCMTHLJOIDFNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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